molecular formula C17H14ClNO3 B11987543 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid

Cat. No.: B11987543
M. Wt: 315.7 g/mol
InChI Key: LDMSUNMGOMPXHB-XNTDXEJSSA-N
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Description

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid is an organic compound characterized by the presence of a chlorophenyl group, a methylbenzoyl group, and an acrylic acid moiety

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-(4-chlorophenyl)acrylic acid.

    Amidation: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid can be compared with similar compounds such as:

    3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)propanoic acid: This compound has a similar structure but differs in the length of the carbon chain.

    3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)butanoic acid: Another similar compound with a longer carbon chain.

    3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)pentanoic acid: This compound has an even longer carbon chain, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid

InChI

InChI=1S/C17H14ClNO3/c1-11-2-6-13(7-3-11)16(20)19-15(17(21)22)10-12-4-8-14(18)9-5-12/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+

InChI Key

LDMSUNMGOMPXHB-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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